6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid
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Overview
Description
6,6-Dimethylbicyclo[310]hexane-3-carboxylic acid is a bicyclic compound with a unique structure that includes a cyclopropane ring fused to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid typically involves the intramolecular cyclopropanation of alpha-diazoacetates. One efficient method utilizes Ru(II) catalysis. The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then combined with N,N’-Bis(p-toluenesulfonyl) hydrazine in an alkaline reaction to form alpha-diazoacetate. The final step involves intramolecular cyclopropanation using Ru(II) catalysis .
Industrial Production Methods
While specific industrial production methods for 6,6-Dimethylbicyclo[31The use of Ru(II) catalysis and the Gabriel synthesis are key components of this process .
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Acyl chlorides and other substituted derivatives.
Scientific Research Applications
6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is a potential intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism by which 6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound is similar in structure but contains a nitrogen atom in the ring, making it a crucial component in several antiviral medications.
Bicyclo[3.1.0]hexane derivatives: These compounds share the bicyclic structure but differ in the substituents attached to the rings.
Uniqueness
6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid is unique due to its specific arrangement of methyl groups and the carboxylic acid functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H14O2 |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
6,6-dimethylbicyclo[3.1.0]hexane-3-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c1-9(2)6-3-5(8(10)11)4-7(6)9/h5-7H,3-4H2,1-2H3,(H,10,11) |
InChI Key |
RENASNPCPCQINO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C1CC(C2)C(=O)O)C |
Origin of Product |
United States |
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